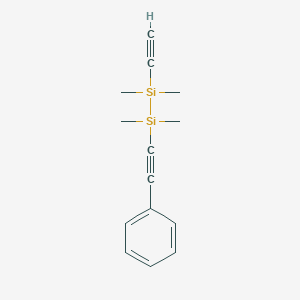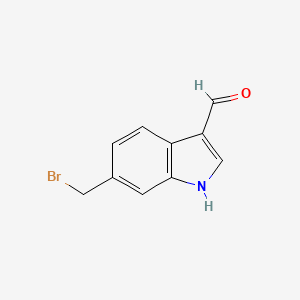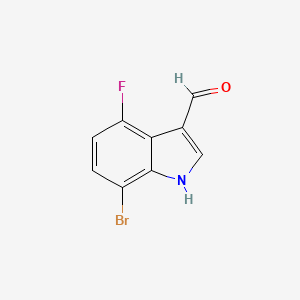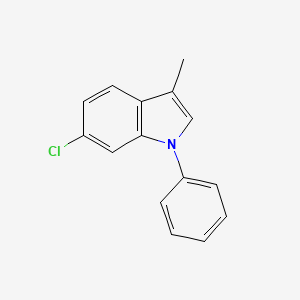![molecular formula C6H3BrN4O2 B11870748 4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 943846-24-0](/img/structure/B11870748.png)
4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-7-nitro-5H-pirrolo[3,2-d]pirimidina es un compuesto heterocíclico que presenta una estructura central de pirrolo[3,2-d]pirimidina sustituida con grupos bromo y nitro. Este compuesto es de gran interés en la química medicinal debido a sus potenciales actividades biológicas y aplicaciones en el descubrimiento de fármacos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Bromo-7-nitro-5H-pirrolo[3,2-d]pirimidina típicamente implica la bromación y nitración de un precursor de pirrolo[3,2-d]pirimidina. Un método común involucra la adición lenta de 1-bromopirrolidina-2,5-diona a una suspensión de 4-cloro-7H-pirrolo[3,2-d]pirimidina en diclorometano, seguido de la agitación de la mezcla de reacción durante toda la noche a temperatura ambiente . El producto resultante se aísla luego por filtración y se purifica.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimizaciones para la escalabilidad, como el uso de reactores de flujo continuo para mejorar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Bromo-7-nitro-5H-pirrolo[3,2-d]pirimidina experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: Los grupos bromo y nitro pueden ser sustituidos por otros grupos funcionales en condiciones apropiadas.
Reacciones de Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Reacciones de Oxidación: El compuesto puede sufrir reacciones de oxidación, aunque las condiciones y reactivos específicos para tales reacciones se reportan con menos frecuencia.
Reactivos y Condiciones Comunes
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución.
Reducción: Los agentes reductores comunes incluyen gas hidrógeno con un catalizador de paladio o borohidruro de sodio.
Oxidación: Los agentes oxidantes como el permanganato de potasio o el trióxido de cromo se pueden utilizar.
Productos Principales
Sustitución: Productos con diferentes grupos funcionales que reemplazan los grupos bromo o nitro.
Reducción: 4-Amino-7-bromo-5H-pirrolo[3,2-d]pirimidina.
Oxidación: Productos con grupos funcionales oxidados, aunque los ejemplos específicos están menos documentados.
Aplicaciones Científicas De Investigación
4-Bromo-7-nitro-5H-pirrolo[3,2-d]pirimidina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se ha investigado su potencial como inhibidor de cinasas y sus efectos en varias vías biológicas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-7-nitro-5H-pirrolo[3,2-d]pirimidina involucra su interacción con objetivos moleculares como las cinasas. Actúa como un inhibidor al unirse a los sitios activos de estas enzimas, bloqueando así su actividad y afectando las vías de señalización posteriores. Esta inhibición puede conducir al arresto del ciclo celular y la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
5-Bromo-4-cloro-7H-pirrolo[2,3-d]pirimidina: Otra pirrolo[2,3-d]pirimidina halogenada con actividades biológicas similares.
7-Bromo-4-cloro-5H-pirrolo[3,2-d]pirimidina:
Unicidad
4-Bromo-7-nitro-5H-pirrolo[3,2-d]pirimidina es única debido a su patrón de sustitución específico, que imparte una reactividad química y una actividad biológica distintas. La presencia de grupos bromo y nitro permite diversas modificaciones químicas y potenciales aplicaciones terapéuticas.
Propiedades
Número CAS |
943846-24-0 |
|---|---|
Fórmula molecular |
C6H3BrN4O2 |
Peso molecular |
243.02 g/mol |
Nombre IUPAC |
4-bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3BrN4O2/c7-6-5-4(9-2-10-6)3(1-8-5)11(12)13/h1-2,8H |
Clave InChI |
CHSBWUNXFWJRNT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(N1)C(=NC=N2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B11870684.png)
![2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11870691.png)





![3-Methyl-1-phenyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B11870724.png)
![7-(Methoxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11870726.png)


